molecular formula ¹³C₆H₁₀O₅ B1157524 1,6-Anhydro-beta-D-galactose-13C6

1,6-Anhydro-beta-D-galactose-13C6

Cat. No.: B1157524
M. Wt: 168.09
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of 1,6-Anhydro-beta-D-galactose-13C6 as a Probing Agent in Research

While extensive published research specifically utilizing this compound is still emerging, its value as a probing agent can be inferred from its chemical nature and the well-established applications of similar molecules. Its primary role is to serve as an internal standard or a tracer in studies where 1,6-anhydro-beta-D-galactose is a target analyte.

Potential Research Applications:

Environmental Tracer Studies: The unlabeled form, 1,6-anhydro-beta-D-galactose (also known as galactosan), is a known product of the thermal decomposition of hemicellulose and is used alongside levoglucosan (B13493) and mannosan to trace biomass burning events in the atmosphere. copernicus.org By using this compound as an internal standard in analytical methods like gas chromatography-mass spectrometry (GC-MS), scientists can achieve more accurate and precise quantification of the ambient levels of galactosan, thereby improving the resolution of air quality models and source apportionment studies.

Metabolic Pathway Analysis: Although less common in central metabolism than glucose, galactose is a key nutrient, and its metabolic pathways are of significant interest. youtube.com The anhydro form, if metabolized, would enter specific pathways. Studies on the catabolism of the related 3,6-anhydro-L-galactose in marine bacteria have revealed novel enzymatic pathways. nih.gov Introducing this compound to specific microorganisms or cellular systems could help elucidate if and how this sugar is processed, potentially uncovering new enzymes and metabolic routes.

Glycobiology Research: As a galactose derivative, this labeled compound could be a tool in glycobiology to study the synthesis and function of complex carbohydrates (glycans). While the anhydro linkage is not typical in biological glycans, its potential as a synthetic precursor or a substrate for specific enzymes could be explored.

Unique Advantages of Uniform ¹³C-Labeling for Research Applications

Uniformly labeling a molecule like 1,6-anhydro-beta-D-galactose with ¹³C (denoted as U-¹³C₆) offers distinct benefits over partial or single-position labeling.

Key Advantages:

Enhanced Signal in Mass Spectrometry: A molecule with six ¹³C atoms will have a mass that is six daltons heavier than its unlabeled counterpart. This significant mass shift makes it easily distinguishable in a mass spectrometer, reducing ambiguity and improving detection sensitivity, especially in complex biological or environmental samples.

Robustness in Fragmentation Analysis: During tandem mass spectrometry (MS/MS), molecules are broken into smaller fragments to determine their structure. Because all carbons are labeled, any carbon-containing fragment will retain the ¹³C label, simplifying the interpretation of fragmentation patterns and aiding in the structural elucidation of metabolic products.

Comprehensive Flux Analysis: In metabolic studies, if the molecule is cleaved and its carbon backbone is incorporated into other metabolites, uniform labeling ensures that all resulting fragments can be traced back to the original source. This provides a more complete picture of carbon flow through interconnected metabolic pathways compared to tracking a single labeled carbon, which might be lost as CO₂ early in a pathway.

Data Tables

Table 1: Properties of this compound

PropertyValue
Chemical Formula ¹³C₆H₁₀O₅
Molecular Weight 168.1 g/mol
Isotopic Purity Typically ≥98%
Unlabeled CAS Number 644-76-8
Physical Form Crystalline Solid

Table 2: Comparison of Analytical Techniques for Labeled Compounds

TechniquePrincipleInformation GainedAdvantage for ¹³C₆-Labeling
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.Molecular weight, elemental composition, quantification.Clear mass shift (+6 Da) allows for unambiguous detection and accurate quantification.
Nuclear Magnetic Resonance (NMR) Detects the magnetic properties of atomic nuclei.Detailed molecular structure, position of labels.¹³C-NMR can directly observe the labeled carbon skeleton, providing structural insights into metabolites.

Properties

Molecular Formula

¹³C₆H₁₀O₅

Molecular Weight

168.09

Synonyms

1,6-Anhydro-beta-galactopyranose-13C6

Origin of Product

United States

Advanced Analytical Techniques for the Characterization and Quantification of 1,6 Anhydro Beta D Galactose 13c6 and Its Metabolites/analytes

Mass Spectrometry (MS)-Based Approaches

Mass spectrometry is a cornerstone for the analysis of 1,6-Anhydro-beta-D-galactose-13C6, offering high sensitivity and specificity. The mass difference between the labeled compound and its unlabeled counterpart enables distinct detection and accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for the quantitative analysis of volatile or semi-volatile compounds. For anhydro-sugars like 1,6-Anhydro-beta-D-galactose, derivatization is typically required to increase their volatility for GC analysis. This method provides excellent separation and sensitive detection, making it suitable for quantifying these compounds in various samples, including agricultural products and environmental matrices. nih.govmdpi.com

The quantitative performance of GC-MS methods is validated through parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). nih.govmdpi.com Studies have demonstrated that GC-MS can achieve low detection limits, making it a reliable method for trace-level analysis of anhydro-sugars. nih.govresearchgate.netnih.gov For instance, the analysis of monosaccharides in red seaweed has been successfully performed using GC-MS, showcasing its utility in complex sample analysis. nih.govresearchgate.netnih.gov

ParameterValueReference
Linearity (R²) (for major free sugars) >0.99 mdpi.com
LOD (Galactose) 0.3445 mg/100 g mdpi.com
LOQ (Galactose) 1.0439 mg/100 g mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS) and Hydrophilic Interaction Liquid Chromatography-Electrospray-Tandem Mass Spectrometry (HILIC/ESI-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective for analyzing polar, non-volatile compounds like anhydro-sugars directly in aqueous samples without the need for derivatization. nih.govcopernicus.org Hydrophilic Interaction Liquid Chromatography (HILIC) is a variation of LC that is particularly well-suited for separating highly polar compounds. nih.govmdpi.com

When coupled with electrospray ionization tandem mass spectrometry (ESI-MS/MS), HILIC provides a highly sensitive and selective method for the determination of 1,6-Anhydro-beta-D-galactose and its isomers. nih.gov This approach has been successfully validated for the analysis of wood burning markers in atmospheric aerosols, achieving instrumental limits of detection below 10 pg. nih.gov The direct analysis of aqueous samples by LC-MS/MS is a significant advantage, especially for environmental samples like ice cores where concentrations are extremely low. osu.edu The ionization efficiency of these molecules can be significantly enhanced by forming adducts with ions like Na+, leading to improved sensitivity. nih.gov

TechniqueColumn TypeKey AdvantagesApplication ExampleReference
HILIC/ESI-MS/MS PentahydroxysilicaHigh sensitivity, separation of isomers, no derivatizationWood burning markers in aerosols nih.gov
HPLC/ESI-MS/MS Not specifiedDirect injection of aqueous samples, excellent LODsLevoglucosan (B13493) in Antarctic ice osu.edu
UPLC-MS/MS Not specifiedEnhanced ionization efficiency with Na+ adducts, high sensitivityLevoglucosan in aqueous samples nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Labeled Fragments

Tandem mass spectrometry (MS/MS) is a powerful technique for structural elucidation. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of this compound) is selected and then fragmented by collision-induced dissociation (CID), higher-energy collisional dissociation (HCD), or other dissociation methods. nih.gov The resulting fragment ions are then analyzed to provide structural information.

The fragmentation patterns of carbohydrates can be complex but provide valuable insights into their structure. rsc.org For isotopically labeled compounds, the masses of the fragment ions will be shifted according to the number of 13C atoms they contain. This allows researchers to track specific parts of the molecule through metabolic or chemical processes. By analyzing the fragmentation patterns, it is possible to confirm the identity of the compound and determine the location of isotopic labels within the molecule. nih.gov This is essential for accurately interpreting data from metabolic tracer studies.

Application of Isotope Dilution Assays for Precise Quantification

Isotope dilution mass spectrometry is the gold standard for accurate and precise quantification. This method utilizes a known amount of an isotopically labeled version of the analyte, such as this compound, as an internal standard. osu.edu The labeled standard is chemically identical to the unlabeled analyte and therefore behaves identically during sample preparation, extraction, and analysis, correcting for any sample loss or matrix effects. medchemexpress.com

The analyte concentration is determined by measuring the ratio of the mass spectrometric signal of the unlabeled analyte to that of the labeled internal standard. osu.edu This approach significantly improves the accuracy and precision of quantification compared to methods using external or non-isotopic internal standards. The use of 13C-labeled levoglucosan (an isomer of 1,6-anhydro-beta-D-galactose) has been demonstrated for the direct and highly sensitive quantification of this compound in Antarctic ice samples. osu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy in Research

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of molecules. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). musechem.com For isotopically labeled compounds like this compound, NMR is particularly valuable for confirming the incorporation and distribution of the stable isotopes. musechem.comnih.gov

¹H-NMR and ¹³C-NMR for Isotopic Labeling Confirmation and Distribution Analysis

¹H-NMR (proton NMR) and ¹³C-NMR (carbon-13 NMR) spectra provide a unique fingerprint for a molecule. In ¹³C-NMR, the signal for each carbon atom appears at a specific chemical shift depending on its electronic environment. nih.govresearchgate.net For this compound, all six carbon signals would be present, confirming the full isotopic labeling of the molecule. The presence of ¹³C labels also affects the ¹H-NMR spectrum through ¹H-¹³C spin-spin coupling, which can provide further confirmation of label incorporation and its specific location within the molecule.

Two-dimensional NMR techniques, such as Heteronuclear Single Quantum Coherence (HSQC), can be used to correlate directly bonded ¹H and ¹³C nuclei, providing unambiguous assignment of signals and confirming the distribution of the isotopic labels across the carbon skeleton. nih.govrsc.org

NucleusTypical Chemical Shift Range (ppm) for Galactose Anomeric PositionReference
¹H (H-1) α-anomer: ~5.27 chemicalbook.com
β-anomer: ~4.59 chemicalbook.com
¹³C (C-1) α-anomer: ~92.9 rsc.org
β-anomer: ~97.2 rsc.org

Note: Chemical shifts are highly dependent on the solvent and experimental conditions. The values presented are typical examples for D-galactose.

Two-Dimensional NMR Techniques (e.g., HMQC, HMBC, COSY, TOCSY, NOESY, HSQC, ROESY) for Structural and Conformational Research

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for the unambiguous structural and conformational analysis of this compound. The uniform 13C enrichment significantly enhances the utility of these techniques, particularly those involving heteronuclear correlations. nih.gov

Correlation Spectroscopy (COSY) and Total Correlation Spectroscopy (TOCSY): These homonuclear techniques are used to establish proton-proton (¹H-¹H) coupling networks within the molecule. In a COSY spectrum, cross-peaks connect protons that are coupled through two or three bonds, allowing for a step-by-step "walk" along the carbon backbone. youtube.com TOCSY extends this by revealing correlations between all protons within a single spin system, which is useful for identifying all protons belonging to the sugar ring from a single, well-resolved resonance. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): This is one of the most powerful experiments for a 13C-labeled compound. The HSQC spectrum shows direct, one-bond correlations between each carbon and its attached proton(s). columbia.edu For this compound, this experiment provides an unambiguous assignment of each proton to its corresponding carbon in the fully labeled skeleton. An edited HSQC can further distinguish between CH and CH2 groups. columbia.edu

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY): These techniques are paramount for conformational analysis as they identify protons that are close in space, irrespective of their through-bond connectivity. columbia.edu The intensity of a NOE or ROE cross-peak is inversely proportional to the sixth power of the distance between the protons. For a rigid molecule like 1,6-Anhydro-beta-D-galactose, these experiments can confirm the ¹C₄ conformation of the pyranose ring and the spatial relationships between protons across the bicyclic structure. uoc.gr ROESY is often preferred for molecules in the intermediate size range where the standard NOE may be zero. columbia.edu

Table 1: Expected 2D NMR Correlations for this compound

TechniqueCorrelation TypeKey Information RevealedExample Correlations
COSY¹H - ¹H (2-3 bonds)Adjacent proton connectivitiesH1-H2, H2-H3, H3-H4, H4-H5
TOCSY¹H - ¹H (through spin system)All protons within the sugar ringCorrelations from H1 to H2, H3, H4, H5, H6
HSQC¹H - ¹³C (1 bond)Direct C-H attachmentsC1-H1, C2-H2, C3-H3, C4-H4, C5-H5, C6-H6a/b
HMBC¹H - ¹³C (2-4 bonds)Long-range connectivities, molecular frameworkH1 to C2, C5; H4 to C6
NOESY/ROESY¹H - ¹H (through space)Proton proximities, 3D conformationH1-H2 (axial-equatorial), H1-H5 (diaxial)

Solid-State NMR and Enhanced Sensitivity Techniques (e.g., Cryogenic Probes, Dynamic Nuclear Polarization) for Complex Sample Analysis

When this compound or its metabolites are part of insoluble or complex biological matrices, such as cell walls or tissues, solid-state NMR (ssNMR) becomes an essential analytical tool. nsf.gov Unlike solution NMR, ssNMR can analyze samples in their native, solid state. The uniform 13C labeling is particularly advantageous for ssNMR, as it allows for 13C-13C correlation experiments that can trace the carbon skeleton directly. nsf.govoup.com

To overcome the inherent low sensitivity of NMR, several techniques can be employed:

Cryogenic Probes: These probes cool the detector electronics to cryogenic temperatures (~20-30 K), which significantly reduces thermal noise and can increase the signal-to-noise ratio by a factor of three to four. This allows for the analysis of smaller sample quantities or reduces the required experiment time.

Dynamic Nuclear Polarization (DNP): DNP is a powerful sensitivity-enhancement technique that transfers the high polarization of electron spins from a stable radical polarizing agent to the surrounding nuclear spins (e.g., ¹³C) via microwave irradiation at low temperatures (~100 K). DNP can enhance NMR signal intensities by several orders of magnitude, enabling the analysis of otherwise undetectable concentrations of this compound and its metabolites in complex biological samples.

Chromatographic Separation Techniques (e.g., HPLC, GC) Preceding Spectroscopic Analysis

Prior to spectroscopic analysis, particularly by mass spectrometry, effective separation of this compound and its metabolites from complex biological or environmental samples is critical. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the principal techniques used for this purpose. news-medical.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating non-volatile and thermally sensitive compounds like sugars. news-medical.net For anhydrosugars, various stationary phases can be used, including aminopropyl-bonded silica (B1680970) columns in hydrophilic interaction liquid chromatography (HILIC) mode or specialized carbohydrate columns. Detection can be achieved using refractive index detectors (RID), evaporative light scattering detectors (ELSD), or, most powerfully, by coupling HPLC to a mass spectrometer (LC-MS). news-medical.netnih.gov

Gas Chromatography (GC): GC offers high resolution but requires that the analytes be volatile and thermally stable. Sugars and anhydrosugars are highly polar and non-volatile, necessitating a derivatization step before GC analysis. chromatographyonline.com This typically involves silylation to convert the polar hydroxyl groups into more volatile trimethylsilyl (B98337) (TMS) ethers. The derivatized sample is then separated on a capillary column and often detected by mass spectrometry (GC-MS), which provides both retention time and mass spectral data for confident identification. chromatographyonline.com

Table 2: Comparison of Chromatographic Techniques for this compound Analysis

TechniquePrincipleAdvantagesDisadvantagesTypical Detector
HPLCSeparation in a liquid mobile phase based on polarity and interaction with a solid stationary phase.No derivatization required; suitable for thermally labile compounds. news-medical.netLower resolution compared to capillary GC.MS, RID, ELSD
GCSeparation in a gaseous mobile phase based on volatility and interaction with a stationary phase coating a capillary column.High separation efficiency and resolution. chromatographyonline.comRequires chemical derivatization to increase volatility, which adds a step to sample preparation. chromatographyonline.comMS (Mass Spectrometry), FID (Flame Ionization Detector)

Computational Modeling and Algorithms for Isotopic Distribution Analysis

When this compound is used as a metabolic tracer, its six 13C atoms are incorporated into various downstream metabolites. Mass spectrometry can detect the resulting mass shift, but interpreting the complex isotopic patterns requires sophisticated computational tools. acs.orgwikipedia.org

The analysis aims to determine the mass isotopomer distribution (MID) for each metabolite of interest—that is, the relative abundance of molecules with zero (M+0), one (M+1), two (M+2), etc., heavy isotopes. wikipedia.org This distribution is not straightforward because of the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O). nih.gov

Computational algorithms are essential for:

Peak Detection and Integration: Identifying and quantifying the signal intensity for each isotopologue in a raw mass spectrum.

Correction for Natural Isotope Abundance: Deconvoluting the measured isotopic pattern to subtract the contribution from naturally occurring heavy isotopes, thereby isolating the pattern that results solely from the 13C6 tracer. nih.gov

Metabolic Flux Analysis (MFA): Using the corrected MIDs from multiple metabolites, these algorithms can fit the data to a metabolic network model. By solving a system of algebraic equations that describe the flow of carbon atoms through biochemical reactions, MFA can quantify the relative rates (fluxes) of different metabolic pathways. nih.gov

Specialized software packages like MAVEN and others are designed to automate these complex calculations, enabling researchers to translate raw mass spectrometry data into meaningful biological insights about metabolic networks. nih.gov

Table 3: Key Steps in Computational Isotopic Distribution Analysis

StepDescriptionPurposeRequired Input
1. Feature DetectionAlgorithms scan LC-MS or GC-MS data to find signals corresponding to potential metabolites and their isotopologues. acs.orgIdentify all isotopically labeled compounds in the dataset.Raw mass spectrometry data (mzXML, etc.).
2. Natural Abundance CorrectionA correction matrix, based on the elemental formula of the metabolite, is applied to the measured isotopologue intensities. nih.govnih.govTo remove the confounding signal from naturally abundant ¹³C and other heavy isotopes.Measured isotopologue distribution and elemental formula of the analyte.
3. Isotopomer MappingThe corrected data is mapped onto a known metabolic network model.To trace the path of the ¹³C atoms from the initial tracer to downstream metabolites.Corrected Mass Isotopomer Distributions (MIDs), a defined metabolic network.
4. Flux CalculationAn optimization algorithm fits the experimental MIDs to the model to solve for the unknown reaction rates (fluxes). nih.govTo quantify the activity of metabolic pathways.Mapped isotopomer data, stoichiometric model of metabolism.

Applications in Metabolic and Biochemical Pathway Elucidation Research

Metabolic Flux Analysis (MFA) using 1,6-Anhydro-beta-D-galactose-13C6 as a Tracer.nih.govoup.comnih.gov

Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. nih.gov The use of 13C-labeled substrates, such as this compound, is central to this methodology. mdpi.com By introducing this labeled compound into a cellular system, researchers can track the distribution of the 13C atoms into various metabolites. youtube.com This information, combined with mathematical modeling, allows for the calculation of intracellular metabolic fluxes, providing a detailed snapshot of cellular activity. nih.govnih.gov

This compound, once taken up by cells, can be metabolized into intermediates of both glucose and galactose pathways. This allows for the simultaneous tracing of these two interconnected metabolic systems. For example, studies have shown that orally administered 13C-galactose is incorporated into milk lactose (B1674315), with the 13C label appearing at the C1-atom of both the galactose and glucose moieties of the lactose molecule. nih.govoup.com This demonstrates the conversion of galactose to glucose and its subsequent use in lactose synthesis. The ability to trace these conversions is crucial for understanding fundamental cellular energy and biosynthetic processes.

The use of 13C-labeled galactose provides insights into glucose recycling pathways. In studies involving breastfeeding mothers, the appearance of two distinct 13C peaks in milk samples after a single bolus of 13C-galactose suggests complex metabolic dynamics. nih.govoup.com The initial peak is due to the direct incorporation of the labeled galactose, while the second peak, often observed the next morning, may indicate the recycling of the label through various metabolic pools before being re-incorporated into milk components. nih.gov This highlights the body's ability to salvage and reuse monosaccharides.

The data obtained from tracing this compound can be used to quantify the rates of specific intracellular reactions in both mammalian and microbial cells. nih.gov By analyzing the mass isotopomer distribution in key metabolites, such as amino acids and metabolic intermediates, researchers can build and refine metabolic models. nih.govnih.gov These models provide quantitative data on the flux through pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the tricarboxylic acid (TCA) cycle. nih.gov For instance, MFA has been used to reveal the redistribution of metabolic fluxes in engineered Bacillus licheniformis for enhanced production of poly-γ-glutamic acid. nih.gov

Table 1: Example of Metabolic Flux Redistribution in Engineered Bacillus licheniformis

Metabolic PathwayChange in Flux (%)
EMP Pathway-4.13
α-ketoglutaric acid to glutamic acid+19.47
α-ketoglutaric acid to γ-PGA+57.92

Data adapted from a study on engineered Bacillus licheniformis showing the redistribution of metabolic fluxes. nih.gov

The ability to trace galactose and glucose metabolism is particularly valuable in studying metabolic diseases like diabetes. Animal models using D-galactose have been shown to induce a state of aging and metabolic stress, mimicking some aspects of diabetes. nih.gov While direct studies using this compound in these specific models are not extensively documented in the provided results, the principle of using labeled tracers to understand metabolic dysregulation is well-established. Such studies could elucidate how metabolic pathways are altered in diabetic states and how potential therapeutics might restore normal function.

Research into Glycan Assembly and Biosynthesis Pathways.nih.govnih.gov

Glycans, complex carbohydrates attached to proteins and lipids, play critical roles in numerous biological processes. Understanding their assembly and biosynthesis is a key area of research.

This compound serves as a precursor for the synthesis of complex glycans. Following its cellular uptake and metabolic conversion, the 13C-labeled galactose can be incorporated into various glycan structures. researchgate.net This allows researchers to follow the biosynthetic pathways of these complex molecules. Studies have demonstrated the incorporation of orally administered 13C-galactose into both neutral and acidic oligosaccharides in human milk, indicating its direct use in the assembly of these important bioactive compounds. nih.govoup.com This approach provides a powerful tool for investigating the in vivo synthesis of complex carbohydrates. nih.gov

Investigating Terminal Galactose Residues in N-Glycans

The structural complexity and diversity of N-glycans, which are sugar chains attached to proteins, present a significant analytical challenge. The unambiguous identification of isomeric structures from complex biological mixtures is often difficult. biorxiv.org Stable isotope labeling using compounds like ¹³C₆-galactose has emerged as a critical technique to address this challenge. acs.orgnih.gov

Researchers utilize ¹³C₆-galactose in chemoenzymatic or purely enzymatic methods to create stable isotope-labeled glycan standards (SIL glycans). acs.orgnih.gov In one such approach, UDP-¹³C₆-galactose is used with a galactosyltransferase enzyme to attach ¹³C₆-galactose residues to N-glycans. biorxiv.org These labeled standards are then mixed with the native, unlabeled sample.

When analyzed using techniques like porous graphitized carbon liquid chromatography-mass spectrometry (PGC-LC-MS), the labeled and unlabeled glycans separate based on their structure but can be distinguished by their mass difference. biorxiv.orgacs.orgnih.gov This allows for precise retention time normalization, which is crucial for the correct identification of glycan isomers. acs.orgnih.gov By establishing a retention time grid with these labeled standards, the retention time itself becomes a primary criterion for structural assignment, significantly enhancing the reliability of N-glycan analysis. biorxiv.org

Table 1: Application of ¹³C₆-Galactose in N-Glycan Analysis

TechniquePurposeKey Finding/AdvantageSource
Enzymatic Galactosylation with UDP-¹³C₆-galactoseCreation of stable isotope-labeled N-glycan standards.Enables the establishment of a retention time grid for unambiguous identification of isomeric N-glycans. biorxiv.org
PGC-LC-MS AnalysisSeparation and detection of native and labeled glycans.Utilization of retention times with SIL glycans substantially contributes to unambiguous assignments. acs.orgnih.gov

Studying Glycotransferase Activity with Labeled Substrates

Glycosyltransferases (GTs) are a diverse family of enzymes that catalyze the transfer of sugar moieties from an activated donor sugar, like a nucleotide sugar, to an acceptor molecule. bellbrooklabs.com Understanding the activity of these enzymes is vital, as they play key roles in numerous biological processes and are targets for therapeutic intervention in diseases like cancer and metabolic disorders. bellbrooklabs.com

Labeled substrates such as UDP-¹³C₆-galactose are instrumental in studying the activity of specific galactosyltransferases. biorxiv.org An assay using a labeled substrate allows for the direct tracking of the enzymatic reaction. For instance, researchers have used β1,3-galactosyltransferase (bGalT5) with UDP-¹³C₆-galactose as the donor substrate to attach labeled galactose to neutral human IgG N-glycans. biorxiv.org

By analyzing the products using mass spectrometry, scientists can confirm the activity of the enzyme and characterize its products. The resulting mass shift in the product glycan provides a clear and quantifiable signal of the enzyme's action. This method is highly specific and avoids the challenges associated with other assay formats, such as differentiating the nucleotide product (e.g., UDP) from the excess nucleotide-sugar substrate (e.g., UDP-galactose). bellbrooklabs.com This approach is not only useful for confirming enzyme function but also for screening for inhibitors in drug discovery efforts. bellbrooklabs.com

Elucidation of Carbohydrate Interconversion and Epimerization Processes

Galactose metabolism is a central pathway for carbohydrate interconversion in many organisms. nih.gov The Leloir pathway converts galactose into glucose-1-phosphate, which can then enter glycolysis or other metabolic routes. youtube.comyoutube.com A key step in this pathway is the interconversion of UDP-galactose and UDP-glucose, a reaction catalyzed by the enzyme UDP-galactose epimerase. youtube.com This epimerization reaction is crucial for both metabolizing dietary galactose and for synthesizing galactose from glucose when needed for building glycoproteins and glycolipids.

Using ¹³C-labeled galactose allows researchers to trace the flow of carbon through these interconversion pathways. nih.gov By administering a tracer like D-[1-¹³C]galactose and measuring the ¹³C enrichment in various metabolites over time, scientists can quantify the rates of conversion. nih.gov For example, studies have traced the incorporation of the ¹³C label from galactose into erythrocyte metabolites like galactose-1-phosphate and ultimately into glucose derivatives. nih.gov This type of stable isotope tracing provides a dynamic view of metabolic flux, revealing how cells manage the balance between different sugar pools. nih.govnih.gov Such studies are critical for understanding metabolic diseases like galactosemia, which results from a deficiency in one of the Leloir pathway enzymes. youtube.comyoutube.com

Assessment of Carbon Source Utilization in Biological Systems

Metabolic flux analysis (MFA) using ¹³C-labeled substrates is a cornerstone technique in systems biology and metabolic engineering for quantitatively understanding how cells utilize carbon sources. 13cflux.netnih.gov By feeding cells a ¹³C-labeled substrate like ¹³C₆-galactose, researchers can track the distribution of the carbon isotope throughout the entire metabolic network. 13cflux.net The resulting labeling patterns in key metabolites, measured by mass spectrometry, provide a detailed picture of the active metabolic pathways and their relative fluxes. nih.gov

This approach is used to characterize the metabolic phenotype of microorganisms under various conditions or to compare different strains. 13cflux.net For example, studies have used labeled glucose and galactose to demonstrate that in certain E. coli mutants, the relative flux through the pentose phosphate pathway remains stable regardless of which of these two carbon sources is used. nih.gov In other applications, engineered Saccharomyces cerevisiae has been shown to use galactose as a carbon source for growth and to generate necessary cofactors while simultaneously converting another sugar into a value-added chemical. nih.gov Tracing ¹³C-galactose in such a system would reveal the precise allocation of carbon between cell mass production and the desired bioproduct. This quantitative insight is invaluable for identifying metabolic bottlenecks and guiding genetic engineering strategies to optimize the production of biochemicals. nih.govnih.gov

Table 2: Comparison of Carbon Source Utilization Studies

Organism/SystemCarbon Source(s)Research GoalKey FindingSource
Dental Plaque MicrobiotaSucrose (B13894), Lactose, PhenylalanineCharacterize metabolic profiles in severe early childhood caries (S-ECC).S-ECC plaques utilized sucrose and lactose more actively than healthy plaques. nih.gov
Escherichia coliGlucose, GalactoseCompare flux phenotypes in transcriptional regulator mutants.Relative flux into the pentose phosphate pathway was stable on both carbon sources. nih.gov
Saccharomyces cerevisiae (engineered)GalactoseUse as a carbon source for growth and cofactor generation during bioconversion.Galactose supported cell growth while another sugar was converted to a target product. nih.gov

Applications in Environmental and Atmospheric Chemistry Research

Utilization as a Biomarker for Biomass Burning Emissions

1,6-Anhydro-beta-D-galactose is a specific product of the thermal degradation of hemicellulose, a major component of plant biomass. Current time information in Nyong-et-Kellé, CM. Its presence in atmospheric particulate matter is a clear indicator of emissions from the burning of biomass, such as wood for residential heating, wildfires, and agricultural burning. researchgate.neteurekalert.orgcopernicus.org The use of 1,6-Anhydro-beta-D-galactose-13C6 as an internal standard allows for the precise measurement of ambient concentrations of galactosan, providing valuable data for assessing the impact of biomass combustion on air quality. researchgate.netnih.gov

A study conducted at a residential site in the western Mediterranean determined the chemical composition of PM10, including biomass burning markers. The results, which would have relied on precise quantification methods likely involving labeled standards, helped to resolve the contributions of different sources to air pollution. nih.gov

Table 1: Source Apportionment of PM10 at a Residential Site in the Western Mediterranean

This interactive table is based on data from a study on PM10 chemical composition.

Source Contribution (%)
Road Traffic 28
Secondary Aerosols 27
Soil Dust 14
Fresh Sea Salt 13
Aged Sea Salt 10
Biomass Burning 8

Data adapted from Galindo, N., et al. (2021). nih.gov

Accurate measurement of 1,6-anhydro-beta-D-galactose is essential for quantifying the specific contribution of wood smoke to air pollution. Residential wood combustion is a significant source of particulate matter in many regions, and precise data are necessary for developing effective air quality management strategies. researchgate.netunimib.it Isotope dilution methods using this compound enable researchers to determine the concentration of wood smoke tracers with high accuracy, even at very low levels. nih.govresearchgate.net

Research in Northern Italy utilized the measurement of levoglucosan (B13493) and other tracers to estimate the contribution of wood burning to organic carbon in aerosols. unimib.it Such studies rely on accurate quantification, where labeled standards like this compound are invaluable.

The atmospheric stability of monosaccharide anhydrides, including 1,6-anhydro-beta-D-galactose, allows them to be used as tracers for the long-range transport of air pollution. researchgate.netcopernicus.org By measuring the concentrations of these compounds at locations distant from the emission sources, scientists can track the movement of smoke plumes from large-scale events like wildfires across continents and oceans. The precise measurements afforded by the use of this compound are critical for these studies, which help to understand the global impact of biomass burning.

Comparative Studies with Other Monosaccharide Anhydride Tracers (e.g., Levoglucosan, Mannosan)

1,6-Anhydro-beta-D-galactose is almost always analyzed in conjunction with its isomers, levoglucosan and mannosan. researchgate.netnih.govnih.gov Levoglucosan is a product of cellulose (B213188) combustion, while mannosan, like galactosan, is derived from hemicellulose. Current time information in Nyong-et-Kellé, CM. The relative ratios of these three compounds can provide valuable information about the type of biomass that was burned. For example, the ratio of levoglucosan to mannosan is often used to differentiate between the smoke from hardwood and softwood. researchgate.net The inclusion of galactosan in these comparative analyses, quantified accurately using its ¹³C-labeled standard, adds another layer of detail to source characterization.

A study in Fairbanks, Alaska, investigated the relationships between these three anhydrosugars in aerosols to better understand the sources of biomass burning pollution in the region. researchgate.net

Table 2: Average Concentrations of Monosaccharide Anhydrides in PM10 at an Urban Background Site in Leicester, UK (May)

This interactive table is based on data from a study validating an assay for monosaccharide anhydrides.

Compound Mean Concentration (ng m⁻³) Standard Deviation (ng m⁻³)
Levoglucosan 21.4 18.3
Mannosan 7.5 6.1
Galactosan 1.8 1.3

Data adapted from Cordell, R.L., et al. (2014). nih.gov

Research on Thermal Degradation Products of Biopolymers (e.g., Hemicellulose)

The study of 1,6-anhydro-beta-D-galactose contributes to the fundamental understanding of the thermal degradation of biopolymers, specifically hemicellulose. Current time information in Nyong-et-Kellé, CM. By analyzing the products formed during the pyrolysis of different types of biomass under controlled laboratory conditions, researchers can gain insights into the chemical pathways of combustion. The use of this compound in these experiments can help to trace the transformation of specific components of hemicellulose into atmospheric pollutants.

Applications in Pharmacological Research and Drug Development

Tracing Drug Metabolism and Pharmacokinetics

While specific studies detailing the use of 1,6-Anhydro-beta-D-galactose-13C6 in tracing drug metabolism are not extensively documented in publicly available research, the principles of using carbon-13 labeled compounds are well-established in pharmacokinetic studies. When a drug is co-administered with a 13C-labeled version, it allows for the precise tracking of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.

The use of 13C-labeled tracers, such as 13C-galactose, has been demonstrated in metabolic studies to follow the fate of the labeled molecule in various tissues. For instance, in studies of galactose-1-phosphate uridyl transferase (GALT) deficiency, [13C]galactose administration allowed researchers to determine the distribution and metabolism of galactose in tissues like the liver and kidney. nih.gov This methodology provides a framework for how this compound could be employed. If a novel pharmaceutical agent is, for example, a galactose conjugate, administering the 13C6-labeled version would enable researchers to differentiate the drug and its metabolites from endogenous galactose pools.

This approach is invaluable for:

Determining the metabolic fate of galactose-containing drugs: By tracking the 13C label, researchers can identify and quantify metabolites, elucidating the biotransformation pathways of the parent drug.

Assessing bioavailability: The ratio of the labeled drug in systemic circulation to the administered dose provides a precise measure of bioavailability.

Investigating drug-drug interactions: Changes in the metabolic profile of the 13C-labeled drug in the presence of another compound can indicate potential interactions.

Development and Validation of Labeled Internal Standards for Quantitative Assays

The development and validation of robust quantitative assays are critical in drug development. Stable isotope-labeled internal standards are the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS). ntnu.nonih.gov this compound is an ideal candidate for use as an internal standard, particularly for the quantification of its non-labeled counterpart or structurally related analytes.

The primary advantage of using a 13C-labeled internal standard is its chemical and physical identity with the analyte of interest. This leads to several benefits in an analytical method:

Co-elution with the analyte: In chromatography, the labeled and unlabeled compounds have nearly identical retention times, which helps to minimize the effects of matrix-induced ion suppression or enhancement. nih.govresearchgate.net

Similar extraction recovery: During sample preparation, any loss of the analyte is mirrored by a proportional loss of the internal standard, leading to more accurate quantification.

Improved precision and accuracy: The use of 13C-labeled internal standards has been shown to yield better assay performance compared to other types of internal standards, such as deuterium-labeled compounds, which can sometimes exhibit different chromatographic behavior. ntnu.nonih.gov

The validation of an analytical method using a labeled internal standard involves a series of experiments to demonstrate its reliability. The following table outlines key validation parameters and the role of the labeled internal standard.

Validation ParameterRole of this compound as an Internal Standard
Accuracy Ensures that the measured concentration is close to the true concentration by compensating for variability in sample preparation and instrument response.
Precision Improves the reproducibility of the assay by accounting for random errors introduced during the analytical process.
Matrix Effect Helps to correct for the suppression or enhancement of the analyte's signal caused by other components in the biological matrix.
Recovery Allows for the accurate determination of the analyte concentration even if the extraction efficiency is not 100%.

Investigation of Metabolic Pathways Affected by Pharmaceutical Compounds

Beyond tracing the drug itself, this compound can be a valuable tool for investigating how pharmaceutical compounds affect endogenous metabolic pathways, a field known as metabolomics. By introducing the 13C-labeled galactose derivative into a biological system (e.g., cell culture or an animal model) treated with a drug, researchers can trace the flow of the carbon-13 atoms through various metabolic pathways. This technique, known as 13C metabolic flux analysis, can reveal drug-induced changes in cellular metabolism. nih.govvanderbilt.edumdpi.com

For example, studies have utilized 13C-labeled galactose to probe the metabolism in cells from patients with galactosemia, identifying the activity of alternative metabolic pathways. nih.gov This same principle can be applied to pharmacological studies. If a drug is hypothesized to impact glycolysis or the pentose (B10789219) phosphate (B84403) pathway, introducing this compound and monitoring the distribution of the 13C label in downstream metabolites can confirm or refute this hypothesis.

Key research findings that could be elucidated using this approach include:

Alterations in central carbon metabolism: Quantifying the flux through glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose phosphate pathway. vanderbilt.edu

Impact on nucleotide and amino acid synthesis: Tracing the incorporation of the 13C label into newly synthesized biomolecules.

Off-target metabolic effects: Identifying unforeseen changes in metabolic pathways that could contribute to the drug's efficacy or toxicity.

The data obtained from such studies are often complex, requiring sophisticated analytical techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, coupled with computational modeling to interpret the flux of metabolites through the network. nih.govnih.gov

Future Directions and Emerging Research Avenues

Integration of 1,6-Anhydro-beta-D-galactose-13C6 Tracer Studies with Multi-Omics Data

The integration of tracer studies using this compound with multi-omics disciplines like metabolomics and proteomics offers a powerful approach to unraveling complex biological systems. By tracing the path of the 13C-labeled galactose, researchers can gain a more comprehensive understanding of metabolic fluxes and their impact on cellular processes. biorxiv.orgnih.gov

When cells metabolize a 13C-labeled substrate such as this compound, the labeled carbon atoms are incorporated into various downstream metabolites. creative-proteomics.com This allows for the tracking of carbon flow through different metabolic pathways. biorxiv.org For instance, in cancer research, tracing the incorporation of 13C from labeled glucose into cell-membrane glycans has provided insights into how metabolic shifts are linked to altered glycosylation patterns. biorxiv.org This approach enables the direct examination of glucose flux through intracellular metabolism and its eventual incorporation into complex carbohydrates. biorxiv.org

The combination of tracer analysis with metabolomics, which profiles a wide range of small molecule metabolites, and proteomics, which examines the entire set of proteins, can provide a multi-layered view of cellular responses to various stimuli or disease states. For example, studies on the metabolic fate of [13C]galactose in tissues of mice with galactose-1-phosphate uridyl transferase deficiency have revealed tissue-specific patterns of galactose metabolism and the accumulation of its metabolites. nih.gov Integrating this with proteomic data could reveal how these metabolic changes affect protein expression and function.

Table 1: Examples of Multi-Omics Integration with 13C-Labeled Tracers

Omics FieldInformation Gained from 13C Tracer IntegrationResearch Application Example
Metabolomics Quantitative analysis of metabolic pathway activity and carbon flow. biorxiv.orgcreative-proteomics.comTracking glucose commitment to glycan production in cancer cells. biorxiv.org
Proteomics Understanding the impact of metabolic changes on protein expression and post-translational modifications.Investigating the relationship between altered galactose metabolism and protein profiles in genetic disorders. nih.gov

Development of Novel Analytical Approaches for Enhanced Sensitivity and Resolution

Advancements in analytical techniques are crucial for maximizing the information obtained from this compound tracer studies. The low natural abundance and sensitivity of the 13C nucleus present analytical challenges. nih.gov Therefore, developing methods with enhanced sensitivity and resolution is a key area of future research.

High-resolution mass spectrometry (HR-MS) coupled with liquid chromatography (LC) has emerged as a powerful tool for analyzing the isotopomer distribution of 13C-labeled sugars without the need for derivatization. nih.gov This technique offers good sensitivity, reproducibility, and accuracy in determining isotopic enrichments. nih.gov Further refinements in LC-HRMS methods, such as improved chromatographic separation and mass analyzer capabilities, will continue to enhance the detection and quantification of this compound and its metabolic products.

In vivo 13C magnetic resonance spectroscopy (MRS) is another promising technique, particularly for studying cerebral carbohydrate metabolism. nih.gov Optimized MRS methods, such as localized semi-adiabatic distortionless enhanced polarization transfer (DEPT), have been shown to improve signal enhancement and spectral resolution, enabling the detection of 13C label incorporation into multiple metabolites in the brain. nih.gov Future developments in MRS technology, including higher field strengths and advanced pulse sequences, will likely lead to even greater sensitivity and temporal resolution in tracking the metabolic fate of this compound in living organisms.

Expansion of Tracer Applications to Complex Biological Systems and Environmental Matrices

The application of this compound as a tracer is expected to expand into more complex biological systems and environmental contexts. In biological research, this could involve studying the intricate metabolic pathways in whole organisms or specific organ systems under various physiological and pathological conditions. nih.gov

In environmental science, anhydro sugars like 1,6-anhydro-D-galactose are used as tracers for biomass burning in atmospheric particulate matter. caymanchem.com The use of the 13C-labeled version could provide a more precise tool for quantifying the contribution of specific biomass sources to air pollution and for studying the atmospheric transport and transformation of these compounds.

Computational Modeling Advancements for Deeper Mechanistic Insights

Computational modeling plays an increasingly important role in interpreting the complex datasets generated from tracer experiments. By integrating experimental data from this compound studies with computational models of metabolic networks, researchers can gain deeper mechanistic insights into cellular metabolism. biorxiv.orgcreative-proteomics.com

Metabolic flux analysis (MFA) is a computational method that uses 13C labeling data to quantify the rates of metabolic reactions. creative-proteomics.com Advanced computational tools and algorithms will be essential for building more comprehensive and predictive models of metabolism. These models can help to simulate the effects of genetic or environmental perturbations on metabolic fluxes and to identify key control points in metabolic pathways. For example, kinetic modeling has been used to study the conversion of galactose to valuable chemicals, and similar approaches could be applied to understand the metabolic processing of 1,6-Anhydro-beta-D-galactose. semanticscholar.org

Role in Advanced Materials Science Research

Beyond its use as a tracer, 1,6-Anhydro-beta-D-galactose holds potential as a building block in advanced materials science. Carbohydrates are a renewable resource for the synthesis of a wide range of bio-based materials. The unique bicyclic structure of 1,6-anhydro sugars makes them interesting monomers for the production of polymers with novel properties.

Research into the conversion of galactose and other sugars into platform chemicals, such as levulinic acid, highlights the potential for valorizing carbohydrates. semanticscholar.org Similarly, 3,6-anhydro-L-galactose, another anhydro sugar, has been biologically upgraded to a platform chemical for plastics. rsc.org The controlled polymerization of 1,6-Anhydro-beta-D-galactose could lead to the development of new biodegradable polymers, hydrogels, and other advanced materials. The use of the 13C6-labeled variant could be instrumental in mechanistic studies of polymerization and material degradation.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 1,6-Anhydro-beta-D-galactose-13C6 with high isotopic purity, and how can synthesis efficiency be validated?

  • Methodological Answer : Synthesis requires precise control of reaction conditions to avoid isotopic dilution. Key steps include:

  • Using 13C6-labeled precursors (e.g., isotopically enriched galactose derivatives) to ensure uniform labeling .
  • Employing anhydrous conditions during cyclization to prevent hydrolysis, monitored via thin-layer chromatography (TLC) or HPLC .
  • Purification via column chromatography or recrystallization, followed by validation using high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) to confirm isotopic enrichment (>98%) and structural integrity .

Q. How can researchers characterize the structural and isotopic integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : 13C NMR is critical for verifying isotopic labeling at specific positions. Compare spectra with unlabeled analogs to identify 13C incorporation .
  • Mass Spectrometry : Use HRMS to quantify isotopic purity. Electrospray ionization (ESI-MS) in negative ion mode can detect mass shifts corresponding to 13C6 labeling .
  • FT-IR : Confirm functional groups (e.g., anhydro ring vibrations at ~1,100 cm⁻¹) to rule out degradation .

Q. What is the rationale for using 13C6 labeling in metabolic flux analysis, and how does this apply to studies involving this compound?

  • Methodological Answer : 13C labeling enables tracking of galactose derivatives in metabolic pathways via isotope-ratio mass spectrometry (IRMS) or 13C NMR. For example:

  • In microbial systems, administer this compound and analyze isotopic enrichment in downstream metabolites (e.g., glycolytic intermediates) to map catabolic routes .
  • Use kinetic modeling to quantify flux rates, ensuring controls for isotopic dilution and compartmentalization effects .

Advanced Research Questions

Q. How should enzymatic hydrolysis assays be designed to evaluate the stability of this compound under physiologically relevant pH conditions?

  • Methodological Answer :

  • Experimental Design :
  • Use β-galactosidase isoforms (e.g., from Aspergillus oryzae) and incubate the compound in buffers ranging from pH 4.0–7.4 .
  • Monitor hydrolysis via HPLC with a refractive index detector, quantifying released galactose-13C6 .
  • Data Analysis : Apply Michaelis-Menten kinetics to compare hydrolysis rates. Use ANOVA to assess pH-dependent enzyme activity variations .

Q. What strategies resolve discrepancies in isotopic enrichment data obtained from LC-MS versus NMR platforms?

  • Methodological Answer :

  • Cross-Validation : Run parallel analyses using both techniques on the same sample set. LC-MS provides sensitivity for low-abundance metabolites, while NMR offers positional isotopic specificity .
  • Statistical Reconciliation : Use Bland-Altman plots to identify systematic biases. Adjust for matrix effects (e.g., ion suppression in LC-MS) via internal standards (e.g., deuterated analogs) .

Q. How can reaction conditions be optimized to minimize isotopic scrambling during derivatization of this compound for gas chromatography (GC) analysis?

  • Methodological Answer :

  • Derivatization Protocol : Use silylation agents (e.g., BSTFA) under mild conditions (60°C, inert atmosphere) to prevent 13C loss. Avoid acidic/basic conditions that promote ring-opening .
  • Quality Control : Compare pre- and post-derivatization HRMS data to detect scrambling. Optimize reaction time/temperature using design-of-experiment (DoE) approaches .

Methodological Frameworks for Rigorous Research

  • Formulating Research Questions : Apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to align studies with gaps in isotopic tracer applications .
  • Data Analysis : Adopt the International Council for Harmonisation (ICH) guidelines for validating analytical methods, including precision (RSD <2%) and accuracy (spike recovery 95–105%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.